N-Allyl vs. N-Propyl Substituent: Impact on Molecular Properties and Predicted Reactivity for Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
The N-allyl substituent in Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- introduces a chemically distinct alkene moiety compared to the fully saturated N-propyl group in the direct analog (CAS 603947-70-2). This results in a lower computed logP (approximately 2.1 vs. 2.4 for the N-propyl analog), a difference of ~0.3 log units . The alkene also provides a potential handle for covalent probe development or metabolic reactivity profiling that is absent in the N-propyl variant. In the broader triazinoindole class, N-allyl substitution has been associated with distinct biological activity profiles, and in related acetamide series, the presence of unsaturation in the N-substituent can significantly alter target binding [1].
| Evidence Dimension | Computed partition coefficient (clogP) and chemical reactivity |
|---|---|
| Target Compound Data | clogP ≈ 2.1; contains terminal alkene |
| Comparator Or Baseline | N-Propyl analog (CAS 603947-70-2): clogP ≈ 2.4; fully saturated |
| Quantified Difference | ΔclogP ≈ -0.3; presence of C=C double bond vs. saturated C-C bond |
| Conditions | Predicted properties based on chemical structure (ALOGPS 2.1). Experimental logP and comparative biological data are not available for these compounds. |
Why This Matters
For procurement decisions, the N-allyl group provides a chemically orthogonal functionality (alkene) versus the saturated N-propyl analog, which may be critical for applications requiring covalent modification or specific metabolic stability profiles.
- [1] Shelke SM, Bhosale SH. Synthesis, antidepressant evaluation and QSAR studies of novel 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides. Bioorg Med Chem Lett. 2010;20(15):4661-4664. View Source
